molecular formula C12H12FI B2479063 1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287279-29-0

1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2479063
CAS No.: 2287279-29-0
M. Wt: 302.131
InChI Key: PBTXKXNZZLJBLI-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which include a highly strained bicyclic framework. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane skeleton can significantly alter the compound’s physicochemical properties, making it valuable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-2-3-9(13)4-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXKXNZZLJBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for high throughput and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and radical initiators. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield fluorinated derivatives, while oxidation reactions may produce corresponding oxides .

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms, which significantly alter its physicochemical properties compared to other bicyclo[1.1.1]pentane derivatives. This dual functionalization enhances its potential for diverse applications in medicinal chemistry and materials science .

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